5-(1H-imidazol-1-yloxy)pentanoic acid
Description
Contextualization within the Imidazole-Containing Organic Compounds Class
The imidazole (B134444) nucleus is a cornerstone of heterocyclic chemistry, found in a plethora of biologically significant molecules, including the amino acid histidine, histamine, and purines. nih.govekb.eg Imidazole derivatives are renowned for their diverse pharmacological activities, which has led to their incorporation into numerous approved drugs. nih.govmdpi.com The versatility of the imidazole ring, with its two nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological targets such as enzymes and receptors. mdpi.com
Academic Significance and Research Scope of Imidazole-Pentanoic Acid Scaffolds
The conjunction of an imidazole ring with a pentanoic acid chain creates a scaffold with significant academic and research interest. The carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, allowing for the generation of diverse chemical libraries for screening purposes. Furthermore, the pentanoic acid linker offers conformational flexibility, which can be crucial for optimizing the binding of the molecule to its biological target.
Research into imidazole-alkanoic acid derivatives has explored a range of potential applications. For instance, some imidazole-containing carboxylic acid derivatives have been investigated as potential antimicrobial and anticancer agents. mdpi.comijpsjournal.com The structural motif of a heterocyclic base linked to a carboxylic acid is a common feature in the design of enzyme inhibitors, where the heterocyclic part can interact with the active site and the acidic part can enhance solubility or provide an additional binding point. The specific combination of an imidazole ring connected via an ether linkage to a pentanoic acid chain in 5-(1H-imidazol-1-yloxy)pentanoic acid presents a unique molecular architecture that continues to be an area of interest for synthetic and medicinal chemists.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key chemical identifiers and characteristics.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₃ |
| Molecular Weight | 212.21 g/mol |
| CAS Number | 85592-36-7 |
Synthesis and Characterization
While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, the general synthesis of imidazole ether derivatives often involves the reaction of a hydroxyl-containing imidazole precursor with a suitable alkyl halide under basic conditions, or the nucleophilic substitution of a halo-substituted imidazole with an alcoholate. nih.govacs.org The synthesis of N-alkoxyimidazoles can also be achieved through various other routes, which are of interest in the broader context of developing new synthetic methodologies for this class of compounds.
The characterization of such compounds typically involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the connectivity of the atoms within the molecule, confirming the presence of both the imidazole and the pentanoic acid moieties. Infrared (IR) spectroscopy would be used to identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, as well as the C-N and C=C vibrations of the imidazole ring. Mass spectrometry would provide the exact molecular weight and fragmentation pattern, further confirming the compound's identity.
Research and Applications
The imidazole scaffold is a well-established pharmacophore in drug discovery, and its derivatives have been explored for a wide range of therapeutic applications. nih.govmdpi.com Compounds containing the imidazole ring have shown promise as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. nih.govmdpi.comnih.gov The presence of both the imidazole ring and the carboxylic acid functional group in this compound suggests its potential as a bioactive molecule.
The ether linkage adds another dimension to its potential interactions with biological systems. While specific biological studies on this compound are not widely reported, the broader class of imidazole-containing ethers has been a subject of investigation. For instance, various imidazole-derived ethers have been synthesized and evaluated for their potential anticancer and antioxidant activities, as well as their ability to inhibit enzymes like carbonic anhydrase. nih.govacs.org
The pentanoic acid side chain can also play a significant role in the biological profile of the molecule. Carboxylic acid groups are often important for interacting with biological targets, for example, by forming salt bridges with basic amino acid residues in proteins. They also influence the pharmacokinetic properties of a compound, such as its solubility and ability to be transported across biological membranes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-imidazol-1-yloxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c11-8(12)3-1-2-6-13-10-5-4-9-7-10/h4-5,7H,1-3,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULAFOKTTRWDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)OCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 5 1h Imidazol 1 Yloxy Pentanoic Acid
Established Synthetic Pathways for Imidazole-Pentanoic Acid Scaffolds
The construction of the imidazole (B134444) ring is a foundational step in synthesizing the target molecule. Various classical and modern synthetic strategies are available, each offering distinct advantages in terms of substrate scope, yield, and reaction conditions.
Condensation Reactions for Imidazole Ring Formation
Condensation reactions are a cornerstone of imidazole synthesis, typically involving the combination of three or four components to form the heterocyclic ring in a single step.
The Debus-Radziszewski imidazole synthesis, first reported in 1858, is a prime example. wikipedia.org This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.org By modifying this reaction to replace one equivalent of ammonia with a primary amine, N-substituted imidazoles can be prepared. wikipedia.org This approach allows for the synthesis of a wide range of substituted imidazoles. biomedpharmajournal.orgsemanticscholar.org For instance, the reaction of benzil, benzaldehyde, and ammonia in glacial acetic acid can yield 2,4,5-triphenylimidazole. wikipedia.org A more recent adaptation of the Debus-Radziszewski reaction has been used to directly synthesize long-chain 1,3-dialkylimidazolium acetate (B1210297) ionic liquids in high yields through an on-water, one-pot procedure. nih.govrsc.org
Another versatile method is the multicomponent condensation of a 1,2-diketone, an aldehyde, an amine, and ammonium (B1175870) acetate, which can be catalyzed by various agents to produce tetrasubstituted imidazoles. nih.gov
Cyclization Approaches in Imidazole Synthesis
Cyclization reactions provide a powerful route to imidazole derivatives from acyclic precursors. These methods often involve the formation of one or two key bonds to close the ring.
One such approach is the cyclization of amido-nitriles under mild conditions, which is tolerant of various functional groups, including aryl halides and other heterocycles. rsc.org Other strategies include the reaction of α-keto-aldehydes with ammonium acetate in ethanol (B145695) nih.gov or the base-catalyzed condensation of amidoximes with methyl propiolate. nih.gov Transition metal catalysts, such as those based on copper, gold, or ytterbium, have been shown to efficiently promote the cyclization of alkynes and nitrogen-containing compounds to form imidazoles. chim.it For example, 1,2,5-trisubstituted 1H-imidazoles can be synthesized via a cascade reaction of propargylamines with ketenimines catalyzed by silver salts. chim.it
Recent progress has focused on developing novel cyclization pathways, such as the iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN₃) to yield imidazole-4-carboxylic derivatives. organic-chemistry.org
One-Pot Synthesis Techniques Utilizing Ionic Liquids
One-pot syntheses, particularly those employing ionic liquids (ILs), have gained prominence due to their efficiency and environmentally friendly nature. researchgate.net Ionic liquids can function as both the catalyst and the reaction medium, often leading to high yields, shorter reaction times, and simplified workup procedures. tandfonline.comtandfonline.com
A notable example is the use of a Brønsted acidic ionic liquid, 3-methyl-1-(4-sulfonic acid)butylimidazolium hydrogen sulfate, as a reusable catalyst for the solvent-free, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. tandfonline.comtandfonline.com This method involves the condensation of benzil, an aromatic aldehyde, a primary amine, and ammonium acetate. tandfonline.com The catalyst can be recycled multiple times without a significant loss of activity. tandfonline.comtandfonline.com The use of an aqueous 1,4-diazabicyclo[2.2.2]octane (DABCO)-based ionic liquid under sonication has also been reported for the efficient synthesis of tri- and tetra-substituted imidazoles. rsc.org
| Catalyst Type | Example Catalyst | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Brønsted Acidic Ionic Liquid | [(CH₂)₄SO₃HMIM][HSO₄] | Solvent-free | Reusable, green, high yields | tandfonline.comtandfonline.com |
| Heteropolyacids | K₅CoW₁₂O₄₀·3H₂O | Conventional heating or microwave | Mild, efficient, reusable | tandfonline.com |
| Solid Acid Catalyst | HClO₄–SiO₂ | Solvent-free | Novel, heterogeneous, efficient | tandfonline.com |
| Lewis Acid | InCl₃·3H₂O | - | Efficient for tri- and tetrasubstituted imidazoles | tandfonline.com |
N-Alkylation Strategies for Imidazole Derivatives
Once the imidazole ring is formed, the introduction of the 5-(oxy)pentanoic acid side chain is typically achieved via N-alkylation. This reaction involves forming a bond between a nitrogen atom of the imidazole ring and the alkyl chain.
N-alkylation of imidazoles can be carried out using various alkylating agents, such as alkyl halides, in the presence of a base. nih.govciac.jl.cn For instance, imidazole derivatives can be prepared by reacting imidazole with alkyl halides using potassium hydroxide (B78521) impregnated on alumina, which allows for mild reaction conditions and good yields. ciac.jl.cn Phase transfer catalysis (PTC) is another effective methodology for promoting N-alkylation between water-soluble reagents and organic substrates. tandfonline.com
The regioselectivity of alkylation on unsymmetrical imidazoles is influenced by steric and electronic factors, as well as the reaction medium. otago.ac.nz Electron-withdrawing groups on the imidazole ring can direct the incoming electrophile to the less-hindered nitrogen atom. otago.ac.nz Metal-free N-alkylation has also been achieved using Morita–Baylis–Hillman (MBH) alcohols and acetates, affording N-substituted imidazole derivatives in good yields. beilstein-journals.org
Copper-Catalyzed Coupling Reactions in Heterocycle Synthesis
Copper-catalyzed cross-coupling reactions are a powerful tool for forming carbon-nitrogen (C–N) bonds, making them highly valuable for the synthesis of N-substituted heterocycles. rsc.orgnih.gov These reactions are often more cost-effective and practical than those using other transition metals like palladium. nih.gov
Copper catalysts can facilitate the N-arylation of imidazoles and other N-heterocycles, even in aqueous media. researchgate.net Tandem reactions initiated by copper-catalyzed C–N coupling have been developed to construct complex heterocyclic systems with high atom economy. rsc.orgnih.gov For example, copper(II) chloride has been used to catalyze the regioselective diamination of terminal alkynes with amidines, using oxygen as the oxidant, to produce 1,2,4-trisubstituted imidazoles. organic-chemistry.org Microwave-assisted copper-catalyzed reactions have also emerged as an efficient method, significantly reducing reaction times while improving yields for the synthesis of various heterocyclic molecules. nih.gov
| Methodology | Typical Reactants | Key Features | Reference |
|---|---|---|---|
| Debus-Radziszewski Condensation | 1,2-dicarbonyl, aldehyde, ammonia/amine | Classic, multicomponent, versatile for substitution | wikipedia.orgwikipedia.org |
| Amido-nitrile Cyclization | Amido-nitriles | Mild conditions, good functional group tolerance | rsc.org |
| One-Pot Synthesis (Ionic Liquid) | Diketone, aldehyde, amine, NH₄OAc | Green, efficient, catalyst is reusable | researchgate.nettandfonline.com |
| N-Alkylation | Imidazole, alkyl halide | Introduces N-substituents, regioselectivity is key | nih.govotago.ac.nz |
| Copper-Catalyzed Coupling | N-heterocycle, coupling partner (e.g., alkyne) | Efficient C-N bond formation, high atom economy | rsc.orgnih.gov |
Strategies for Functional Group Transformations within the Pentanoic Acid Moiety
The pentanoic acid side chain of 5-(1H-imidazol-1-yloxy)pentanoic acid contains a terminal carboxylic acid group, which is a versatile functional handle for further chemical modification. masterorganicchemistry.com The reactivity of this group allows for the synthesis of a wide range of derivatives. msu.edu
Standard transformations of the carboxylic acid group include:
Esterification: Reaction with an alcohol under acidic conditions converts the carboxylic acid into an ester. This is a common method for creating derivatives with altered solubility and reactivity. msu.edu
Amide Formation: Coupling the carboxylic acid with a primary or secondary amine, often using activating agents to form a more reactive intermediate like an acid chloride or a mixed anhydride, yields an amide. ub.eduorganic-chemistry.org
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Conversion to Acid Halide: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acid chloride, which is a precursor for many other functional groups. msu.eduub.edu
These transformations enable the diversification of the pentanoic acid moiety, allowing for the exploration of structure-activity relationships and the development of new chemical entities based on the core this compound scaffold. solubilityofthings.com
Design and Synthesis of Structurally Related Imidazole-Pentanoic Acid Derivatives
The design of structurally related imidazole-pentanoic acid derivatives often involves a hybrid pharmacophore approach, where known active fragments are combined to create new molecules with potentially enhanced or novel biological activities. nih.gov The synthesis of these derivatives can be approached by modifying the imidazole core, the pentanoic acid side chain, or by creating hybrid molecules incorporating other heterocyclic systems like triazoles. nih.gov
One common strategy involves the multi-component synthesis of highly substituted imidazole derivatives. For instance, α-azido chalcones, aryl aldehydes, and anilines can be reacted in the presence of a catalyst like erbium triflate to yield complex imidazole structures. organic-chemistry.org Another approach is the copper-catalyzed reaction between two different isocyanides to produce the imidazole core. organic-chemistry.org
The synthesis of derivatives often begins with a pre-functionalized imidazole. For example, a thio-functionalized imidazole can serve as a starting point for further reactions. A key intermediate, a thiopropargylated imidazole, can be synthesized and then coupled with various organic azides through a copper(I)-catalyzed "click" reaction. nih.gov This 1,3-dipolar cycloaddition is highly efficient and yields imidazole-1,2,3-triazole hybrids, effectively creating a new class of derivatives. nih.gov The general scheme for such a synthesis is outlined below:
Scheme 1: Synthesis of Imidazole-Triazole Hybrids
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Thioimidazole | Propargyl bromide | Thiopropargylated imidazole |
This table illustrates a general synthetic pathway for creating hybrid imidazole derivatives based on the "click chemistry" approach. nih.gov
The design of new derivatives is also guided by computational studies, such as molecular docking, to predict the binding affinity of the designed compounds to specific biological targets. researchgate.netresearchgate.netmdpi.com By modeling the interactions between the imidazole derivatives and the active site of a target protein, researchers can prioritize the synthesis of compounds with the highest potential for biological activity. researchgate.net For example, novel imidazolyl benzoic acid derivatives have been designed and synthesized based on their potential to interact with specific enzymes or receptors implicated in disease. researchgate.net
Regioselective Synthesis Considerations for Imidazole Derivatives
A significant challenge in the synthesis of 1-substituted imidazole derivatives, such as this compound, is achieving regioselectivity. Unsymmetrically substituted imidazoles have two distinct nitrogen atoms, and direct alkylation often leads to a mixture of regioisomers (e.g., 1,4- and 1,5-disubstituted imidazoles), which can be difficult to separate. otago.ac.nzreddit.com
The regioselectivity of N-alkylation is influenced by several factors:
Electronic Effects : Electron-withdrawing groups on the imidazole ring at the 4(5)-position tend to direct alkylation to the more remote nitrogen atom, which is less deactivated towards electrophilic attack. The inductive effect of the substituent plays a major role in this process. otago.ac.nz
Steric Effects : Steric hindrance is a critical factor. As the size of the substituent on the imidazole ring or the size of the incoming alkylating agent increases, there is a greater preference for substitution at the less-hindered nitrogen atom. otago.ac.nz
Tautomerism : In neutral conditions, the tautomeric equilibrium of the imidazole ring can control the product ratio. For imidazoles with an electron-withdrawing substituent, the 4-substituted tautomer often predominates. Although this tautomer is less reactive, its higher concentration can lead to a greater proportion of the 1,5-disubstituted product. otago.ac.nz
Protecting Groups : A powerful strategy to control regioselectivity is the use of protecting groups. The 2-(trimethylsilyl)ethoxymethyl (SEM) group, for instance, can be used to protect one of the nitrogen atoms. This allows for selective functionalization (e.g., arylation) at specific C-H bonds of the imidazole core. Subsequent selective N-alkylation can be achieved, followed by the removal of the protecting group, to yield the desired regioisomer. nih.gov
Several synthetic methods have been developed to achieve complete regioselectivity. One such protocol involves a sequence starting from a glycine (B1666218) derivative, which undergoes a double aminomethylenation to form a 2-azabuta-1,3-diene. The subsequent addition of an amine nucleophile results in a transamination and cyclization to form the 1,4-disubstituted imidazole with high regiochemical control. rsc.orgrsc.org This method is advantageous as it avoids the challenges associated with direct alkylation of an existing imidazole ring. rsc.org
Factors Influencing Regioselectivity of Imidazole N-Alkylation
| Factor | Influence on Regioselectivity |
|---|---|
| Electronic Effects | Electron-withdrawing groups direct substitution to the more distant nitrogen. otago.ac.nz |
| Steric Hindrance | Larger substituents or alkylating agents favor substitution at the less-hindered nitrogen. otago.ac.nz |
| Reaction Conditions | The choice of neutral or basic medium affects the reacting species (free base vs. anion) and can alter product ratios. otago.ac.nz |
| Protecting Groups | Groups like SEM can be used to block one nitrogen, enabling regioselective functionalization of the other. nih.gov |
This table summarizes key factors that chemists must consider to control the position of substitution on the imidazole ring.
Advanced Spectroscopic and Structural Elucidation of 5 1h Imidazol 1 Yloxy Pentanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. For 5-(1H-imidazol-1-yloxy)pentanoic acid, both ¹H and ¹³C NMR spectroscopy would provide critical information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the imidazole (B134444) ring and the pentanoic acid chain. The three protons on the imidazole ring would likely appear as singlets or doublets in the aromatic region of the spectrum. The protons of the pentanoic acid chain would exhibit characteristic multiplets corresponding to their positions relative to the carboxylic acid and the oxygen atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by showing distinct peaks for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the imidazole ring would confirm its heterocyclic nature, while the signals for the pentanoic acid chain would verify its structure, including the carbonyl carbon of the carboxylic acid group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole C2-H | ~7.8 | ~138 |
| Imidazole C4-H | ~7.2 | ~129 |
| Imidazole C5-H | ~7.0 | ~118 |
| O-CH₂ | ~4.2 | ~70 |
| CH₂ (adjacent to O-CH₂) | ~1.8 | ~28 |
| CH₂ (central) | ~1.6 | ~24 |
| CH₂ (adjacent to COOH) | ~2.4 | ~33 |
| COOH | ~10-12 | ~175 |
Note: The data presented in this table is predictive and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. For this compound, with a molecular formula of C₈H₁₂N₂O₃, the expected molecular weight is approximately 198.19 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion peak with high accuracy. The fragmentation pattern observed in the mass spectrum would provide valuable information about the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the bond between the oxygen and the imidazole ring, as well as the loss of the carboxylic acid group.
Interactive Data Table: Expected Mass Spectrometry Data
| Analysis Type | Expected m/z Value | Interpretation |
| Molecular Ion [M]⁺ | ~198.19 | Molecular weight of the compound |
| Fragment 1 | ~153.17 | Loss of the carboxyl group (-COOH) |
| Fragment 2 | ~68.05 | Imidazole ring fragment |
| Fragment 3 | ~131.14 | Pentanoic acid chain fragment with the ether oxygen |
Note: The m/z values are theoretical and based on the expected molecular formula. The relative intensities of the fragments would depend on the ionization technique used.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This analysis provides an empirical formula, which can then be compared to the molecular formula derived from mass spectrometry to confirm the compound's stoichiometry.
For this compound (C₈H₁₂N₂O₃), the theoretical elemental composition would be:
Carbon (C): 48.48%
Hydrogen (H): 6.10%
Nitrogen (N): 14.13%
Oxygen (O): 24.22%
Experimental results from elemental analysis that closely match these theoretical values would provide strong evidence for the purity and correct elemental composition of the synthesized compound.
Interactive Data Table: Theoretical vs. Experimental Elemental Analysis
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon (C) | 48.48 | To be determined |
| Hydrogen (H) | 6.10 | To be determined |
| Nitrogen (N) | 14.13 | To be determined |
Note: The experimental percentage values are placeholders and would be filled in with data from actual analysis.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this method would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsional angles.
The resulting crystal structure would reveal the conformation of the pentanoic acid chain and the orientation of the imidazole ring relative to the rest of the molecule. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the imidazole nitrogen atoms, which dictate the packing of the molecules in the crystal lattice. This detailed structural information is crucial for understanding the compound's physical properties and its potential interactions with biological targets.
Molecular Interactions and Ligand Target Binding Studies of 5 1h Imidazol 1 Yloxy Pentanoic Acid
Ligand Design Principles Based on the 5-(1H-Imidazol-1-yloxy)pentanoic Acid Scaffold
The this compound structure serves as a foundational scaffold for the design of targeted ligands. The principles for designing new ligands based on this scaffold focus on modifying its constituent parts to enhance affinity and selectivity for specific biological targets. Key strategies include:
Modification of the Alkyl Chain: Altering the length and rigidity of the pentanoic acid chain can influence binding pocket interactions.
Substitution on the Imidazole (B134444) Ring: The addition of various substituents to the imidazole ring can modulate electronic properties and steric interactions, leading to improved target engagement.
Introduction of Additional Functional Groups: Incorporating other functional groups can create new interaction points with a target protein, such as hydrogen bonding or hydrophobic interactions.
Structure-activity relationship (SAR) studies on analogous compounds have shown that the imidazole nucleus is a critical component for various biological activities, including anticancer, anti-inflammatory, and antiviral effects. amazonaws.com For instance, in the context of thromboxane (B8750289) modulation, the distance between the imidazole ring and a terminal carboxyl group has been identified as a critical parameter for potent activity. mdpi.com These principles guide the rational design of novel therapeutic agents based on the this compound scaffold.
Analysis of Interactions with Metal Ions
The interaction of this compound with metal ions has not been specifically detailed in the available research. However, the imidazole nucleus is known to be an effective chelating agent for various metal ions due to the presence of nitrogen atoms with lone pairs of electrons. journaljpri.com The formation of coordination complexes with metal ions can be significant in biological systems, potentially influencing the compound's activity and bioavailability. Chelating agents can form stable complexes with metal cations, which can alter their solubility and distribution. researchgate.net The carboxylic acid group in the pentanoic acid chain could also participate in metal chelation. Further studies would be necessary to characterize the specific coordination chemistry of this compound with different metal ions and to understand the biological implications of such interactions.
Receptor Modulation Studies
While direct receptor modulation studies on this compound are not extensively documented, research on closely related compounds provides significant insights into its potential targets and mechanisms of action.
Based on the activities of analogous compounds, the primary receptor targets for molecules with the this compound scaffold are the thromboxane A2 (TXA2) receptors. nih.gov A series of related compounds have been shown to act as antagonists at these receptors. nih.govnih.gov Thromboxane A2 receptors are G-protein-coupled receptors that play a crucial role in platelet aggregation and vasoconstriction. nih.gov Antagonism of these receptors is a key mechanism for antiplatelet and vasodilatory effects.
The ligand-protein interactions of compounds similar to this compound have been primarily profiled in the context of thromboxane A2 synthase and the thromboxane A2 receptor.
For thromboxane A2 synthase , an enzyme in the cytochrome P450 superfamily, the imidazole moiety of inhibitors typically coordinates with the heme iron atom in the enzyme's active site, thereby blocking its catalytic activity. mdpi.com
For the thromboxane A2 receptor , the interaction is one of competitive antagonism. The ligand binds to the receptor, preventing the natural agonist, thromboxane A2, from binding and initiating a biological response. nih.govnih.gov Molecular modeling studies on potent dual-acting analogs have helped to define a putative pharmacophoric model for ligands of the TXA2 receptor. nih.gov
The table below summarizes the inhibitory activities of a closely related analog, showcasing the dual inhibition of thromboxane synthase and antagonism of the thromboxane A2 receptor.
| Compound | Target | Assay | Activity (IC50/Ki) |
| (E)- and (Z)-[[[2-(1H-imidazol-1-yl)ethylidene]amino]oxy]pentanoic acids | Thromboxane Synthase | Inhibition of TXB2 production | Relevant Inhibition |
| (E)- and (Z)-[[[2-(1H-imidazol-1-yl)ethylidene]amino]oxy]pentanoic acids | Thromboxane A2 Receptor | Receptor Antagonism | Weak Antagonism |
Enzymatic Modulation and Biochemical Pathways Mediated by 5 1h Imidazol 1 Yloxy Pentanoic Acid
Evaluation of Enzyme Inhibition Potentials
There is no publicly available research detailing the evaluation of 5-(1H-imidazol-1-yloxy)pentanoic acid as an enzyme inhibitor.
Protein Kinase Inhibition Studies
No studies have been published that investigate the inhibitory effects of this compound on protein kinases.
Phosphatase Inhibition Investigations
There are no available scientific reports on the investigation of this compound as a phosphatase inhibitor.
Broader Spectrum Enzyme Inhibition Assays
A comprehensive search of scientific literature did not yield any studies that have assessed the inhibitory activity of this compound against a broader spectrum of enzymes.
Elucidation of Biochemical Mechanisms of Action
Due to the lack of inhibition data, the biochemical mechanisms of action for this compound have not been elucidated.
Utility as a Research Tool in Enzyme Mechanism Studies
There is no evidence in the current literature to suggest that this compound has been utilized as a research tool for studying enzyme mechanisms.
Impact on Key Enzymatic Activities and Cellular Biochemical Pathways
Without foundational enzyme inhibition or activity studies, the impact of this compound on key enzymatic activities and broader cellular biochemical pathways remains unknown.
Computational Chemistry and in Silico Approaches for 5 1h Imidazol 1 Yloxy Pentanoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For 5-(1H-imidazol-1-yloxy)pentanoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry and predict its electronic properties. researchgate.netnih.gov
A key output of DFT calculations is the energy of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals is crucial for understanding a molecule's reactivity. mdpi.com The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability; a smaller gap suggests higher reactivity. mdpi.com These calculations can also generate vibrational frequencies, which can be compared with experimental infrared spectra to confirm the structure. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound This table illustrates the type of data generated from DFT calculations and is for exemplary purposes.
| Parameter | Description | Hypothetical Value | Implication |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.6 eV | Suggests moderate chemical stability |
Molecular Docking Simulations for Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This method is essential for structure-based drug design. For this compound, docking simulations would be performed to predict its binding affinity and interaction patterns within the active site of a specific biological target, such as a protein kinase. ontosight.ai
The process involves preparing the 3D structures of both the ligand and the receptor. Software like AutoDock Vina is then used to sample a large number of possible conformations of the ligand within the receptor's binding site and score them based on a scoring function. nih.govnih.gov The results are typically reported as a binding energy (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. mdpi.comrjptonline.org The analysis also reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and specific amino acid residues of the target protein. jbcpm.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. scielo.br An MD simulation calculates the motion of every atom in the system, providing insights into the stability of the binding pose predicted by docking. pensoft.net
For a complex of this compound and a target protein, an MD simulation (e.g., for 100 nanoseconds) would track atomic movements under simulated physiological conditions. tandfonline.com Key metrics analyzed from the simulation trajectory include:
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. ajchem-a.com
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. ajchem-a.com
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time, which is critical for binding stability. pensoft.net
These simulations provide a more realistic view of the binding event than static docking models and can help confirm the stability of the predicted interactions. nih.gov
Prediction of Charge Distribution and Reactive Sites
DFT calculations can be used to generate a Molecular Electrostatic Potential (MEP) map for this compound. researchgate.net The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface, which is invaluable for predicting reactive sites.
The map uses a color scale to represent charge distribution:
Red regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. In this molecule, this would likely be around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the imidazole (B134444) ring.
Blue regions: Indicate positive electrostatic potential (electron-poor areas), which are favorable for nucleophilic attack. This is often seen around hydrogen atoms, particularly the acidic proton of the carboxyl group.
Green regions: Represent neutral or weakly polar areas.
By analyzing the MEP map, researchers can predict how the molecule will interact with other molecules and identify the most likely sites for chemical reactions or intermolecular bonding. ajchem-a.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Should this compound be part of a series of related imidazole derivatives tested for a specific biological activity, QSAR models could be developed. tandfonline.comnih.gov
2D-QSAR models correlate biological activity with 2D molecular descriptors, which are numerical values derived from the 2D structure of the molecule. These descriptors can include physicochemical properties (e.g., molecular weight, logP, molar refractivity) and topological indices. A statistical method, such as multiple linear regression, is used to build an equation that predicts the activity of new or untested compounds based on these descriptors. nih.gov
3D-QSAR methods provide a more detailed analysis by considering the 3D structure and conformational properties of the molecules. nih.gov Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.com
CoMFA: Calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activity.
CoMSIA: In addition to steric and electrostatic fields, it also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. rjptonline.orgtandfonline.com
The results are often visualized as 3D contour maps, which show regions where modifying a specific property (e.g., adding a bulky group or an electronegative atom) would likely increase or decrease biological activity. nih.gov These models are powerful tools for optimizing lead compounds in drug discovery. tandfonline.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-(1H-imidazol-5-ylsulfonylamino)pentanoic acid |
Structure Activity Relationship Sar and Molecular Design of 5 1h Imidazol 1 Yloxy Pentanoic Acid Analogs
Systematic Modification Strategies for Optimization of Biological Activity
Systematic modification of the 5-(1H-imidazol-1-yloxy)pentanoic acid scaffold is a key strategy to enhance its biological activity, selectivity, and pharmacokinetic properties. The core structure consists of three key components that can be systematically altered: the imidazole (B134444) ring, the ether linkage, and the pentanoic acid side chain. Modifications are guided by the goal of improving the interaction with the biological target, often the heme iron of thromboxane (B8750289) synthase, for which the imidazole nitrogen is a critical binding element. pharmacologyeducation.org
One primary strategy involves altering the electronic and steric properties of the imidazole ring. Substituents can be introduced at various positions of the imidazole nucleus to modulate its basicity and binding affinity. mdpi.com Another key approach is the modification of the pentanoic acid chain. This includes altering the chain length, introducing unsaturation, or adding substituents to explore the binding pocket of the target enzyme and improve potency. nih.gov Furthermore, the ether linkage can be replaced with other functional groups to assess the impact on conformational flexibility and metabolic stability. By systematically applying these modifications, a comprehensive understanding of the SAR can be developed, leading to the design of optimized analogs with superior biological activity.
Influence of Imidazole Ring Substitution Patterns on Biological Efficacy
The imidazole moiety is a cornerstone of the biological activity of this compound and its analogs, primarily due to the ability of one of its nitrogen atoms to coordinate with the heme iron of target enzymes like thromboxane synthase. The substitution pattern on the imidazole ring can significantly influence the electronic environment and steric hindrance around this coordinating nitrogen, thereby modulating the biological efficacy.
Generally, the introduction of substituents on the imidazole ring can have varied effects. For instance, in related imidazole-based inhibitors, small alkyl groups or electron-withdrawing groups on the imidazole ring have been explored. nih.gov While specific data on substitutions for this compound is limited, SAR studies on other imidazole-containing compounds provide valuable insights. For example, in a series of imidazole-based farnesyltransferase inhibitors, substituents on the imidazole ring were found to be crucial for potent inhibition. nih.gov The position of the substituent is also critical; substitution at the 2-position of the imidazole can introduce steric bulk that may either enhance or hinder binding, depending on the topology of the enzyme's active site. Conversely, substitution at the 4- or 5-position may influence the electronic properties of the coordinating nitrogen. A summary of potential substitutions and their expected effects is presented in Table 1.
| Substitution Position | Type of Substituent | Potential Impact on Biological Efficacy |
| 2-position | Small alkyl (e.g., methyl) | May introduce steric hindrance, potentially affecting binding affinity. |
| 2-position | Electron-withdrawing (e.g., nitro) | Could decrease the basicity of the coordinating nitrogen, possibly reducing binding to heme iron. |
| 4(5)-position | Halogen (e.g., chloro, bromo) | Can alter the electronic distribution and hydrophobicity of the ring, potentially influencing target interaction. |
| 4(5)-position | Phenyl | May provide additional hydrophobic interactions within the binding site, enhancing potency. |
Impact of Pentanoic Acid Chain Modifications on Activity Profiles
Key modifications to the pentanoic acid chain include altering its length, introducing unsaturation, and adding substituents. For instance, varying the number of methylene (B1212753) units in the alkyl chain can optimize the distance between the imidazole ring and the terminal carboxylate group, which is often involved in anchoring the inhibitor to the enzyme surface through ionic interactions. The introduction of double or triple bonds can impart conformational rigidity to the side chain, which may be favorable for binding. nih.gov Furthermore, the addition of substituents, such as methyl groups or phenyl rings, can probe for additional hydrophobic pockets within the active site. In a study of 1-(carboxyalkyl)imidazole derivatives, the introduction of substituents at the alpha-position to the carboxyl group was found to increase inhibitory potency against thromboxane synthetase. nih.gov Table 2 summarizes the effects of various modifications to the side chain based on studies of related compounds.
| Modification | Example | Observed/Expected Impact on Activity | Reference |
| Chain Length Variation | Shortening or lengthening the pentyl chain | The optimal length is typically between 8.5-9.0 Å for related compounds. | nih.gov |
| Introduction of Unsaturation | Replacing single bonds with double or triple bonds | Increased rigidity can enhance binding affinity and potency. | nih.gov |
| Alpha-Substitution | Addition of a methyl group alpha to the carboxylate | Generally increases inhibitory potency. | nih.gov |
| Incorporation of a Phenyl Ring | Replacing a portion of the alkyl chain with a phenyl ring | Can provide additional binding interactions and increase potency. | nih.gov |
Rational Design of Novel Ligands and Chemical Probes Based on the Core Scaffold
The this compound scaffold serves as a valuable starting point for the rational design of novel ligands and chemical probes to investigate biological systems. nih.gov Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in a cellular or in vivo context. chemicalprobes.org The design of such probes based on the this compound core involves several strategic considerations.
A primary step in rational design is the use of computational modeling, such as molecular docking, to predict the binding mode of the ligand within the target's active site. nih.gov This allows for the identification of key interactions and informs the design of modifications that can enhance affinity and selectivity. For the development of chemical probes, a reporter tag, such as a fluorescent group or a photoaffinity label, can be incorporated into the molecule. The point of attachment for such a tag is critical and should be chosen so as not to disrupt the key binding interactions. Often, this is at a position on the molecule that is solvent-exposed when bound to the target. mdpi.com
Another aspect of rational design is the creation of a "negative control" compound. This is a structurally similar molecule that is inactive against the target of interest. chemicalprobes.org Comparing the biological effects of the active probe and its inactive analog helps to ensure that the observed effects are due to the specific interaction with the target protein. Furthermore, the principles of rational design can be applied to develop ligands with improved pharmacokinetic properties, such as increased cell permeability or metabolic stability, which are crucial for their utility as in vivo probes. nih.gov The development of such tool compounds from the this compound scaffold holds promise for advancing our understanding of the biological roles of its target proteins.
Biological Evaluation and Assays in in Vitro Systems for 5 1h Imidazol 1 Yloxy Pentanoic Acid
In vitro Enzymatic Inhibition Assays
A thorough review of scientific literature and databases did not yield specific data regarding the in vitro enzymatic inhibition properties of 5-(1H-imidazol-1-yloxy)pentanoic acid. While the imidazole (B134444) moiety is present in various compounds that have been investigated as enzyme inhibitors, no studies detailing the inhibitory activity of this specific molecule against any particular enzyme were identified. Research into the enzymatic inhibition profile of this compound would be necessary to determine its potential effects on various enzymatic pathways.
Table 1: Summary of in vitro Enzymatic Inhibition Assays for this compound
| Target Enzyme | Assay Type | Inhibition Parameters (e.g., IC₅₀, Kᵢ) |
| Data not available | Data not available | Data not available |
Cellular Assays for Investigating Biological Activity
Specific studies on the biological activity of this compound in cellular assay systems were not found in the available scientific literature. Consequently, its effects on various cell types and biological processes at the cellular level remain uncharacterized.
Assays for Antimicrobial Properties (e.g., antibacterial and antifungal activities)
There is no available research data on the antimicrobial properties of this compound. While many imidazole-containing compounds are known for their antibacterial and antifungal activities, this particular compound has not been evaluated in antimicrobial screening assays against common bacterial or fungal strains. Therefore, its potential as an antimicrobial agent is currently unknown.
Table 2: Antimicrobial Activity of this compound
| Microbial Strain | Assay Type (e.g., MIC, MBC) | Results |
| Data not available | Data not available | Data not available |
Assays for Anticancer Activity in Cell Lines
No published studies were found that investigated the anticancer activity of this compound in cancer cell lines. The cytotoxic or antiproliferative effects of this compound against various types of cancer cells have not been reported. Future research would be required to assess its potential as an anticancer agent.
Table 3: Anticancer Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay Type (e.g., MTT, SRB) | Activity (e.g., GI₅₀, IC₅₀) |
| Data not available | Data not available | Data not available | Data not available |
Applications in Biochemical Assays and Screening Platforms
There is no information available in the scientific literature regarding the use of this compound in biochemical assays or as a tool in high-throughput screening platforms. Its utility as a chemical probe or a reference compound in biochemical research has not been established.
Emerging Research Directions and Academic Applications of 5 1h Imidazol 1 Yloxy Pentanoic Acid
Role as a Versatile Building Block in Complex Molecular Synthesis
The molecular architecture of 5-(1H-imidazol-1-yloxy)pentanoic acid makes it a highly adaptable building block in the synthesis of more complex molecules. The imidazole (B134444) ring itself is a common feature in many bioactive compounds and approved pharmaceuticals. The carboxylic acid group on the pentanoic acid chain provides a reactive handle for a variety of chemical transformations, including amidation, esterification, and reduction.
The presence of both a basic imidazole ring and an acidic carboxylic acid group within the same molecule opens up possibilities for creating zwitterionic structures or for orthogonal chemical modifications. This dual functionality allows synthetic chemists to selectively react with one part of the molecule while leaving the other intact, enabling the construction of intricate molecular frameworks. For instance, the carboxylic acid can be coupled with amines to form amides, while the imidazole ring can be N-alkylated or used as a ligand for metal catalysts. This versatility is crucial for the efficient synthesis of novel organic compounds with tailored properties.
Development as Advanced Chemical Probes
Derivatives of imidazol-1-ylalkanoic acids have shown promise as extrinsic 1H NMR probes for determining intracellular and extracellular pH, as well as cell volume. nih.gov The chemical shift of the H-2 proton on the imidazole ring is sensitive to the surrounding pH, allowing for non-invasive monitoring of cellular environments. nih.gov While direct research on this compound as a chemical probe is still emerging, its structural similarity to these proven probes suggests significant potential.
The pentanoic acid chain could be modified to include fluorescent tags or other reporter groups, creating multimodal probes. The ether linkage provides stability, a key requirement for probes used in biological systems. The ability of some imidazol-1-ylalkanoic acid derivatives to penetrate the cell interior makes them particularly valuable for studying intracellular processes. nih.gov Future research will likely focus on synthesizing and evaluating derivatives of this compound for their efficacy as advanced chemical probes in cellular imaging and diagnostics.
Potential in Advanced Materials Science Research (e.g., catalysts, polymers)
The imidazole ring is a well-known N-heterocyclic carbene (NHC) precursor, which are important ligands in organometallic chemistry and catalysis. lifechemicals.com The nitrogen atoms in the imidazole ring can also coordinate with metal ions, making imidazole-containing compounds useful as ligands in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The carboxylic acid group of this compound can also participate in the formation of these materials, acting as a linker unit.
Furthermore, the bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. The carboxylic acid can be polymerized with diols or diamines to form polyesters or polyamides, respectively. The imidazole side chains along the polymer backbone could then be used for post-polymerization modification, such as quaternization to create ionic polymers or metallation to introduce catalytic sites. These materials could find applications as catalysts, ion-exchange resins, or smart materials that respond to stimuli like pH or the presence of metal ions.
Contributions to Chemical Biology Research
In the realm of chemical biology, imidazole-containing compounds are frequently used to probe biological systems due to their presence in key biomolecules like the amino acid histidine. nih.gov The imidazole ring can act as a proton donor or acceptor and can coordinate with metal ions in metalloenzymes. this compound is being investigated as a potential inhibitor of enzymes such as protein kinases and phosphatases, which are implicated in diseases like cancer and inflammation. ontosight.ai
Future Perspectives in Medicinal Chemistry and Drug Discovery (based on related imidazole derivatives)
The imidazole nucleus is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. jchemrev.comnih.gov The structural features of this compound make it an attractive starting point for the design and synthesis of new drug candidates.
Q & A
Q. What validation protocols ensure reproducibility in biological assays involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
